N,N-diethyl-4-fluorobenzenesulfonamide
Description
Contextualization within the Sulfonamide Class of Organic Compounds
The sulfonamide functional group (R-SO₂-NR'R'') is a cornerstone in medicinal chemistry and organic synthesis. bldpharm.com Compounds containing this group are well-known for their diverse biological activities. bldpharm.com Historically, sulfonamides were among the first synthetic antimicrobial agents, known as sulfa drugs, which function by inhibiting folic acid synthesis in bacteria. molaid.com Beyond their antibacterial applications, the sulfonamide scaffold is present in drugs for a wide range of conditions, including diuretics, anticonvulsants, and anti-inflammatory agents. bldpharm.commolaid.com
The versatility of the sulfonamide group stems from its chemical stability and its ability to act as a hydrogen bond acceptor and, in the case of primary and secondary sulfonamides, a hydrogen bond donor. This allows for specific interactions with biological targets like enzymes. In synthetic chemistry, the reaction of a sulfonyl chloride with an amine is a classic and reliable method for forming the sulfonamide linkage. researchgate.netlibretexts.orgchemguide.co.uk
Academic Significance and Research Trajectory of N,N-diethyl-4-fluorobenzenesulfonamide
The academic significance of this compound lies primarily in its utility as a chemical intermediate. Its structure combines a stable sulfonamide core with a reactive fluoro-aromatic ring and diethylamide substituents, which can influence solubility and binding characteristics in larger molecules.
Recent research has highlighted its role in the synthesis of complex molecules targeted for biomedical applications. For instance, it has been used as a starting material in the development of potential inhibitors of oxidative phosphorylation (OXPHOS), a key metabolic process in cancer cells. nih.gov In a 2023 study focused on creating novel benzene-1,4-disulfonamide (B103779) derivatives as OXPHOS Complex I inhibitors, this compound was synthesized as a key intermediate. nih.gov The synthesis was achieved by reacting 4-fluorobenzenesulfonyl chloride with diethylamine (B46881) in the presence of triethylamine. nih.gov This work underscores the compound's value in constructing more elaborate molecules for cancer research.
Furthermore, the compound has found application in the development of new synthetic methodologies. A 2021 study on the direct, transition-metal-free conversion of haloarenes to phenols utilized this compound as a substrate. amazonaws.com In this research, the compound was converted to its corresponding phenol (B47542) derivative, demonstrating a novel hydroxylation method. amazonaws.com
The synthesis of this compound itself has been a subject of study within the context of modern synthetic techniques like Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry. A 2020 paper demonstrated that the reaction between 4-fluorobenzenesulfonyl fluoride and diethylamine could be controlled to selectively produce this compound by using a specific base (LiHMDS) to deprotonate the amine, thus favoring substitution at the sulfonyl group over the aromatic ring. thieme-connect.com
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄FNO₂S | chemspider.com |
| Average Mass | 231.285 g/mol | chemspider.com |
| Monoisotopic Mass | 231.073 Da | chemspider.com |
| CAS Number | 309-91-1 | bldpharm.com |
Synthesis of this compound nih.gov
| Reactants | Reagents | Product | Yield |
| 4-fluorobenzenesulfonyl chloride, Diethylamine | Triethylamine, Dichloromethane | This compound | 83% |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2S/c1-3-12(4-2)15(13,14)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOUFSQZCQYRKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349943 | |
| Record name | N,N-diethyl-4-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309-91-1 | |
| Record name | N,N-diethyl-4-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations of N,n Diethyl 4 Fluorobenzenesulfonamide
Synthetic Pathways to N,N-diethyl-4-fluorobenzenesulfonamide
The creation of this compound primarily revolves around the formation of the sulfonamide bond, a reaction that can be approached from several angles.
Amidation Reactions involving 4-Fluorobenzenesulfonyl Chloride
The most direct and conventional method for synthesizing this compound is the reaction between 4-fluorobenzenesulfonyl chloride and diethylamine (B46881). This is a classic amidation reaction where the nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of the sulfonamide bond. While the amidation step itself is generally straightforward, the primary challenge often lies in the preparation of the 4-fluorobenzenesulfonyl chloride precursor. nih.gov
Traditional methods for synthesizing arylsulfonyl chlorides, such as electrophilic aromatic substitution with chlorosulfonic acid or the oxidative chlorination of organosulfur compounds, are often hampered by significant limitations. nih.gov
Approaches Utilizing Diethylamine and Sulfonyl Halides
Expanding on the theme of amidation, various strategies have been developed that utilize diethylamine in conjunction with different sulfonyl halide precursors. The core principle remains the nucleophilic substitution at the sulfonyl group. Perfluorobutanesulfonyl fluoride (B91410) (NfF), for instance, readily reacts with amines to form sulfonamides. wikipedia.org This highlights the versatility of sulfonyl fluorides as stable and effective reagents for such transformations.
General Synthetic Approaches for Fluorinated Sulfonamide Derivatives
The broader field of fluorinated sulfonamide synthesis has seen significant innovation, with the development of novel methods that offer greater efficiency, milder reaction conditions, and broader substrate scope.
Transfer Fluorination Strategies for N-Fluoro Sulfonamides
A facile method for the synthesis of N-fluoro sulfonamides involves a transfer fluorination process. researchgate.net This can be achieved by reacting the potassium salt of a sulfonamide with N-fluorobenzenesulfonimide (NFSI), a readily available and solid fluorinating agent. researchgate.net This technique is advantageous as it does not require specialized equipment and proceeds rapidly. researchgate.net While early methods reported low yields and required a large excess of reagents, optimization has made this a more practical approach. researchgate.net Other fluorinating agents, such as Selectfluor, are also widely used for electrophilic fluorination. researchgate.net
| Fluorinating Agent | Substrate | Key Features |
| N-Fluorobenzenesulfonimide (NFSI) | Potassium salt of sulfonamide | Rapid, general, uses a solid reagent. researchgate.net |
| Selectfluor | Various organic molecules | Versatile electrophilic fluorinating agent. researchgate.net |
C-H Amination/Amidation with N-Fluorobenzenesulfonimide (NFSI)
N-Fluorobenzenesulfonimide (NFSI) has emerged as a versatile reagent, serving not only as a fluorine source but also as a nitrogen source for C-H amination and amidation reactions. researchgate.netthieme-connect.com This allows for the direct formation of C-N bonds, a highly valuable transformation in organic synthesis.
Electron-rich arenes can undergo efficient amidation with NFSI at elevated temperatures without the need for a catalyst. researchgate.net Computational studies suggest this reaction proceeds through an electrophilic aromatic substitution pathway. researchgate.net Furthermore, metal-free C-H amination of arenes using NFSI can be catalyzed by nitroxyl (B88944) radicals like TEMPO at room temperature, offering a mild and broadly applicable method. rsc.org
Transition metals can also mediate these transformations. For example, a copper-catalyzed direct amidation of heterocycles with NFSI has been developed, providing good to excellent yields of α-amidated products. organic-chemistry.org Palladium has also been employed to catalyze the direct C-H amination of certain aromatic compounds with NFSI. nih.gov
Palladium-Catalyzed and Other Metal-Mediated Functionalizations in Sulfonamide Synthesis
Palladium catalysis has become a cornerstone of modern synthetic chemistry, and its application in sulfonamide synthesis is no exception. nih.govnih.gov Researchers have developed palladium-catalyzed methods for the preparation of arylsulfonyl chlorides and sulfonamides under mild conditions with significant functional group tolerance. nih.govfao.org One such method involves the Suzuki-Miyaura cross-coupling of an in situ generated sulfamoyl chloride with a boronic acid. nih.gov Another approach utilizes the palladium-catalyzed sulfination of aryl iodides, followed by a one-pot transformation to the desired sulfonamide. organic-chemistry.org
These palladium-catalyzed reactions offer several advantages over traditional methods, including high regioselectivity and the ability to access substitution patterns that are not achievable through classical electrophilic aromatic substitution. nih.gov
Beyond palladium, other metals have been utilized in the functionalization of sulfonamides. For instance, metal-free systems promoted by reagents like DABCO can enable the C(sp3)–H functionalization of aliphatic sulfonamides. nih.gov The selective modification of peptides and proteins, which often contain sulfonamide-like structures, is another area where metal-based methods are playing an increasingly important role. nih.gov
| Metal/Catalyst | Reaction Type | Key Advantages |
| Palladium | Cross-coupling | Mild conditions, high functional group tolerance, regioselectivity. nih.govfao.org |
| Palladium | Sulfination/Amination | One-pot synthesis, avoids unstable intermediates. organic-chemistry.org |
| Copper | C-H Amidation | Efficient C-N bond formation in heterocycles. organic-chemistry.org |
| TEMPO (organocatalyst) | C-H Amination | Metal-free, room temperature, broad scope. rsc.org |
Photoredox-Catalyzed Synthesis of this compound Analogues
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in bond-forming reactions. acs.orgnih.gov This strategy has been successfully applied to the synthesis of a broad range of sulfonamide analogues from diverse precursors such as aryl radical precursors (including aryldiazonium and diaryliodonium salts), alcohols, and alkyl bromides. acs.orgnih.gov These methods often employ a sulfur dioxide (SO₂) source, sometimes in the form of a surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) or bis(piperidine) sulfur dioxide (PIPSO), which is captured by radical intermediates. acs.orgnih.gov
One-pot methodologies combining photoredox catalysis with another catalytic cycle, such as copper catalysis, have proven effective for direct aminosulfonylation reactions. acs.org In such a system, an aryl radical is generated from a suitable precursor via photoredox catalysis. This radical can then react with a sulfur dioxide source to form a sulfonyl radical intermediate. This intermediate is subsequently captured by a Cu(II)-amido complex, formed from an amine and a copper catalyst, to yield the final sulfonamide product. acs.org This synergistic approach demonstrates good functional group tolerance and is applicable to a wide array of substrates, including electron-deficient amines. acs.org
Recent advancements have also enabled the direct conversion of alcohols and alkyl bromides into alkyl sulfinates through photoredox catalysis. nih.gov These sulfinates are valuable intermediates that can be readily converted to a variety of sulfonamides. nih.govacs.org The process involves the generation of radical precursors from alcohols or bromides, which then react to form the oxidatively sensitive sulfinate products. nih.gov This strategy has been used for the late-stage functionalization of complex molecules, including drugs and natural products, into pharmaceutically relevant sulfonamides. nih.gov
The substrate scope for these photoredox-catalyzed reactions is broad, tolerating a variety of functional groups and enabling the synthesis of structurally diverse sulfonamides. domainex.co.uk For instance, methods have been developed for the sulfination of primary, secondary, and tertiary alkyl bromides, as well as various alcohols, which can then be diversified to access a wide range of substituted sulfonamides. domainex.co.uknih.gov
Table 1: Examples of Precursors and Catalysts in Photoredox Sulfonamide Synthesis This table is for illustrative purposes and does not represent a specific synthesis of this compound.
| Precursor Type | Radical Source Example | SO₂ Source | Catalyst System Example | Ref |
|---|---|---|---|---|
| Aryl Radical Precursor | Aryldiazonium salt | Air/SO₂ | Photoredox catalyst + Copper catalyst | acs.org |
| Alkyl Bromide | Tertiary Alkyl Bromide | PIPSO | Photoredox catalyst | nih.gov |
| Alcohol | Alcohol N-heterocyclic carbene adduct | SO₂ | Photoredox catalyst | nih.gov |
Computational Studies of Reaction Mechanisms in Sulfonamide Synthesis
Computational chemistry provides powerful tools for elucidating the intricate mechanisms of chemical reactions, including those for the synthesis of sulfonamides. mdpi.com Through theoretical calculations, it is possible to investigate reaction pathways, characterize the structures of transition states and intermediates, and understand the electronic factors that govern reactivity. researchgate.nettandfonline.com These studies complement experimental findings and offer a deeper, molecular-level understanding of the synthetic process. mdpi.com
Density Functional Theory (DFT) Analysis of Reaction Pathways
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and energetics of molecules involved in chemical reactions. tandfonline.comnih.gov In the context of sulfonamide synthesis, DFT calculations are used to optimize the geometries of reactants, products, intermediates, and transition states. tandfonline.comnih.gov By calculating the energies of these species, a potential energy surface for the reaction can be constructed, allowing for the identification of the most likely reaction pathway. acs.org
DFT studies on benzenesulfonamide (B165840) derivatives have been used to analyze molecular electrostatic potential and frontier molecular orbitals (HOMO-LUMO). tandfonline.com This analysis helps in understanding the chemical reactivity and stability of the molecules. tandfonline.com For example, a large energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) suggests high chemical stability. tandfonline.com
Table 2: Applications of DFT in Sulfonamide Synthesis Studies This table provides a general overview of how DFT is applied in the study of sulfonamide synthesis.
| DFT Application | Information Gained | Relevance to Reaction Mechanisms | Ref |
|---|---|---|---|
| Geometry Optimization | Provides stable 3D structures of reactants, intermediates, transition states, and products. | Helps visualize the structural changes that occur along the reaction coordinate. | tandfonline.com |
| Frequency Calculation | Confirms that optimized structures are true minima (stable species) or first-order saddle points (transition states). | Essential for validating the nature of stationary points on the potential energy surface. | mdpi.com |
| Frontier Molecular Orbital (FMO) Analysis | Determines the energies and distributions of HOMO and LUMO. | Predicts sites of nucleophilic and electrophilic attack and overall molecular reactivity. | tandfonline.comnih.gov |
Theoretical Investigations of Transition States and Intermediates
A key aspect of understanding a reaction mechanism is the characterization of its transient species: transition states and intermediates. acs.org Theoretical investigations provide invaluable insights into these fleeting structures that are often difficult or impossible to observe experimentally.
In sulfonamide synthesis, computational studies have been used to propose and evaluate potential intermediates. For example, in a novel primary sulfonamide synthesis, a working mechanistic model was proposed based on computational insights. acs.org This model involves the initial formation of a sulfinamide intermediate, which then rearranges to a sulfonimidate ester anion. acs.org This intermediate subsequently undergoes an intramolecular proton transfer and eliminates isobutene to form the sulfonamide anion, which is then protonated upon workup to yield the final product. acs.org
Sulfinamides themselves are recognized as crucial S(IV) intermediates that can be diversified to access higher oxidation state S(VI) functionalities like sulfonamides. acs.org Computational studies help to understand the stability and reactivity of these sulfinamide intermediates, guiding the development of new synthetic methods. acs.org By calculating the activation energies associated with different possible transition states, chemists can predict which reaction pathways are kinetically favored, thereby explaining the observed product distribution and regioselectivity. acs.org
Advanced Spectroscopic and Analytical Characterization of N,n Diethyl 4 Fluorobenzenesulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the connectivity and chemical environment of individual atoms. For N,N-diethyl-4-fluorobenzenesulfonamide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the diethylamino group and the aromatic protons of the 4-fluorophenyl ring.
The ethyl groups give rise to two characteristic signals: a quartet and a triplet. The methylene protons (-CH₂-) are adjacent to the nitrogen atom and a methyl group, resulting in a quartet signal typically found in the downfield region around 3.2-3.4 ppm due to the deshielding effect of the electronegative nitrogen and sulfonyl group. The methyl protons (-CH₃) are adjacent to the methylene group, leading to a triplet signal in the more upfield region, generally around 1.1-1.3 ppm.
The aromatic region of the spectrum is defined by the protons on the 4-fluorophenyl ring. Due to the symmetry of the para-substituted ring, the four aromatic protons will appear as two distinct sets of signals. The protons ortho to the sulfonyl group (H-2 and H-6) are expected to appear as a doublet of doublets or a multiplet around 7.7-7.9 ppm. The protons ortho to the fluorine atom (H-3 and H-5) will also appear as a doublet of doublets or a multiplet, typically at a more shielded position around 7.2-7.4 ppm. The splitting patterns arise from coupling between adjacent protons (ortho-coupling, ³JHH) and coupling with the fluorine atom (³JHF and ⁴JHF).
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |
| -N(CH₂CH₃)₂ | ~ 1.1 - 1.3 | Triplet | J ≈ 7 |
| -N(CH₂CH₃)₂ | ~ 3.2 - 3.4 | Quartet | J ≈ 7 |
| Aromatic H (ortho to F) | ~ 7.2 - 7.4 | Multiplet / Doublet of Doublets | ³JHH, ⁴JHF |
| Aromatic H (ortho to SO₂) | ~ 7.7 - 7.9 | Multiplet / Doublet of Doublets | ³JHH, ³JHF |
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, signals for the two distinct carbons of the ethyl groups and the four carbons of the aromatic ring are expected.
The aliphatic region will show two signals: one for the methylene carbons (-CH₂) around 42-44 ppm and one for the methyl carbons (-CH₃) around 13-15 ppm. In the aromatic region, four signals are anticipated. The carbon atom bonded to the fluorine (C-4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and appear as a doublet, typically in the range of 160-165 ppm. The carbon atom attached to the sulfonyl group (C-1) is expected around 135-140 ppm. The two remaining aromatic carbons (C-2/C-6 and C-3/C-5) will also show coupling to fluorine and appear as distinct doublets. For instance, in a similar molecule like 4-fluorobenzaldehyde, the aromatic carbons exhibit characteristic doublets due to C-F coupling. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| -N(CH₂CH₃)₂ | ~ 13 - 15 | Singlet |
| -N(CH₂CH₃)₂ | ~ 42 - 44 | Singlet |
| Aromatic C (C-3/C-5) | ~ 115 - 117 | Doublet |
| Aromatic C (C-2/C-6) | ~ 129 - 131 | Doublet |
| Aromatic C (C-1) | ~ 135 - 140 | Doublet |
| Aromatic C (C-4) | ~ 160 - 165 | Doublet |
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. huji.ac.il This wide range minimizes signal overlap, making it a powerful tool for identifying and quantifying fluorine-containing molecules. huji.ac.ilbiophysics.org In the case of this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom on the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For fluorobenzene (B45895) derivatives, the chemical shift typically appears in the range of -100 to -120 ppm relative to a CFCl₃ standard. colorado.edu The signal will likely appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring.
Infrared (IR) Spectroscopy for Functional Group Identification in this compound
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will display characteristic absorption bands for the sulfonamide, aromatic, and alkyl moieties.
The most prominent peaks are associated with the sulfonyl group (SO₂), which exhibits strong, characteristic asymmetric and symmetric stretching vibrations. These are typically observed in the ranges of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The carbon-fluorine (C-F) bond stretch gives a strong absorption in the 1100-1250 cm⁻¹ region. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range, while C-H stretching from the aromatic ring is seen just above 3000 cm⁻¹. The C-H stretching vibrations from the ethyl groups are observed in the 2850-2960 cm⁻¹ region. chemicalbook.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Alkyl C-H | Stretch | 2850 - 2960 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |
| SO₂ (Sulfonyl) | Asymmetric Stretch | 1330 - 1370 | Strong |
| SO₂ (Sulfonyl) | Symmetric Stretch | 1140 - 1180 | Strong |
| C-F | Stretch | 1100 - 1250 | Strong |
| S-N | Stretch | 900 - 950 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. The molecular weight of this compound (C₁₀H₁₄FNO₂S) is 231.29 g/mol . chemicalbook.com
Upon ionization, the molecular ion ([M]⁺) is expected at m/z 231. The fragmentation pattern would likely involve characteristic losses of radicals and neutral molecules. A common fragmentation pathway for N-alkyl sulfonamides is the cleavage of the C-N bond or the S-N bond. Alpha-cleavage of the N-ethyl groups is also a predominant fragmentation mode for aliphatic amines. miamioh.edu
Key expected fragments include:
Loss of an ethyl radical (-C₂H₅): [M - 29]⁺ at m/z 202.
Loss of SO₂: [M - 64]⁺.
Formation of the 4-fluorobenzenesulfonyl cation: [F-C₆H₄-SO₂]⁺ at m/z 159.
Formation of the fluorophenyl cation: [F-C₆H₄]⁺ at m/z 95.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Identity |
| 231 | [M]⁺ (Molecular Ion) |
| 202 | [M - C₂H₅]⁺ |
| 159 | [F-C₆H₄-SO₂]⁺ |
| 95 | [F-C₆H₄]⁺ |
Quantum Chemical Calculations in Spectroscopic Parameter Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an invaluable tool for predicting and corroborating experimental spectroscopic data. nih.govnih.gov Methods such as B3LYP, combined with basis sets like 6-31G(d,p), can be used to optimize the molecular geometry of this compound and calculate its vibrational frequencies (for IR spectra) and NMR chemical shifts. nih.govresearchgate.net
The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate NMR shielding tensors, which can be converted into chemical shifts. nih.govmdpi.com These theoretical predictions can help in the definitive assignment of complex NMR spectra, especially for distinguishing between isomers or assigning signals in crowded spectral regions. Similarly, calculated vibrational frequencies can be compared with experimental IR and Raman spectra to provide a detailed assignment of the observed bands. nih.gov While computational methods require careful benchmarking, they provide a powerful synergy with experimental techniques for the comprehensive characterization of molecules like this compound. nih.gov
Computational Chemistry and Molecular Modeling in Understanding N,n Diethyl 4 Fluorobenzenesulfonamide Interactions
Application of Density Functional Theory (DFT) in Molecular Structure and Reactivity of N,N-diethyl-4-fluorobenzenesulfonamide
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to determine optimized molecular geometry and predict a variety of chemical properties related to reactivity.
For this compound, DFT calculations can elucidate the three-dimensional arrangement of its atoms, bond lengths, bond angles, and dihedral angles. A key aspect of these calculations is the determination of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity.
Predictive models for the antimicrobial properties of various heterocyclic compounds have been successfully developed using DFT calculations, often at the B3LYP/6-311+G** level of theory, to derive descriptors for QSAR analysis. mdpi.com These calculations provide insights into electronic properties that govern the interactions of the molecules with their biological targets. mdpi.com For this compound, a similar approach would quantify descriptors such as electrostatic potential, dipole moment, and orbital energies, which are fundamental to its interaction with biological systems.
Table 1: Key Molecular Properties of this compound Derivable from DFT Calculations
| Property | Significance in Molecular Interactions |
| HOMO Energy | Indicates the molecule's susceptibility to electrophilic attack. |
| LUMO Energy | Indicates the molecule's susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the molecule. |
| Electrostatic Potential | Maps regions of positive and negative charge, predicting sites for non-covalent interactions. |
| Dipole Moment | Quantifies the overall polarity of the molecule, influencing its solubility and binding orientation. |
| Mulliken Atomic Charges | Describes the electron distribution and identifies potential sites for electrostatic interactions. |
This table is illustrative and represents the types of data obtained from DFT calculations.
Molecular Docking Studies for Biological Target Interactions of this compound Analogues
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). This method is crucial for studying how a drug candidate like a derivative of this compound might interact with its biological target.
The binding of a ligand to an enzyme can occur through several mechanisms. Two prominent models are the "induced-fit" and "selected-fit" pathways. In the induced-fit model, the initial binding of the ligand induces a conformational change in the enzyme's active site, leading to a more stable and complementary complex. nih.gov This dynamic adjustment is often essential for orienting catalytic residues correctly. nih.gov For example, studies on the enzyme peptide deformylase showed that the binding of an inhibitor caused a significant tightening of the active site. nih.gov
When studying analogues of this compound, docking simulations can reveal how these molecules fit into an enzyme's binding pocket. The analysis of the docked poses shows key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with active site residues, which are critical for stabilizing the ligand-enzyme complex. nih.gov
A primary goal of molecular docking is to predict the binding affinity between a ligand and its target. This is often expressed as a scoring function that estimates the free energy of binding. Lower (more negative) scores generally indicate stronger and more stable binding. In studies of enzyme inhibitors, docking simulations calculate interaction energies and ranking scores to compare the binding potential of different analogues. nih.gov For instance, in a study of quercetin (B1663063) analogues targeting iNOS, the top-ranked compounds showed more favorable interaction energies (e.g., -130.62 to -150.44) compared to the parent compound (-97.17), suggesting enhanced binding. nih.gov
For a series of this compound analogues, docking studies could generate similar data, allowing for the ranking of compounds based on their predicted affinity for a specific enzyme target. This information is invaluable for prioritizing which analogues should be synthesized and tested experimentally.
Table 2: Illustrative Molecular Docking Results for this compound Analogues
| Analogue ID | R-Group Modification | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Analogue 1 | -H (Parent) | -7.5 | Tyr120, Phe250, Arg301 |
| Analogue 2 | -Cl | -8.2 | Tyr120, Phe250, Arg301 |
| Analogue 3 | -CH₃ | -7.8 | Tyr120, Phe250, Val245 |
| Analogue 4 | -NO₂ | -8.9 | Tyr120, Phe250, Arg301 |
This table is a hypothetical representation of data from a molecular docking study. The binding affinities and residues are illustrative.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. utm.my This approach is foundational to modern medicinal chemistry for predicting the activity of new compounds. utm.mysddn.es
The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is collected. utm.my Then, for each molecule, a set of numerical parameters, or "descriptors," is calculated. These descriptors can encode topological, geometric, electronic, or physicochemical properties. nih.gov
Various machine learning algorithms are then used to create a model that links these descriptors to the observed activity. nih.gov Common methods include Multiple Linear Regression (MLR), Genetic Algorithm-Partial Least Squares (GA-PLS), and more advanced techniques like Random Forest and Gaussian Processes. utm.mynih.govnih.gov The resulting model is an equation that can predict the biological activity of new, untested compounds based solely on their calculated descriptors. mdpi.com The predictive power of these models is rigorously tested through internal and external validation procedures to ensure their reliability. nih.gov
Beyond prediction, a major benefit of QSAR modeling is the ability to identify the key molecular features (pharmacophores) that are either beneficial or detrimental to biological activity. By analyzing the descriptors that have the most influence in the QSAR model, researchers can understand what structural properties are required for a compound to be active.
For example, a QSAR study on antitrypanosomal agents found that the presence of phenyl rings with electron-withdrawing groups in the para-position, a high number of aromatic rings, and high HOMO energy were prerequisites for potent activity. nih.gov This type of insight is directly applicable to this compound, which features a phenyl ring with a para-fluoro substituent (an electron-withdrawing atom). A QSAR study on its analogues could precisely quantify the importance of the fluorobenzene (B45895) moiety and guide further modifications to the diethylsulfonamide portion of the molecule to enhance activity.
Table 3: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptors | Information Encoded |
| Topological | Molecular Connectivity Indices, Kappa Shape Indices | Atomic connectivity and molecular shape/size. |
| Electronic | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Electron distribution and reactivity. mdpi.com |
| Physicochemical | LogP (lipophilicity), Molar Refractivity, Polar Surface Area | How the molecule behaves in a biological system (e.g., membrane permeability). |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Shadow Indices | The three-dimensional shape and size of the molecule. |
Medicinal Chemistry Research and Biological Activity Studies of N,n Diethyl 4 Fluorobenzenesulfonamide Derivatives
N,N-diethyl-4-fluorobenzenesulfonamide as a Medicinal Chemistry Scaffold
The this compound core structure presents several features that make it an attractive starting point for drug discovery. The 4-fluorophenyl group can engage in various interactions with biological targets, while the diethylsulfonamide moiety offers a site for modification to modulate physicochemical properties and target engagement. Its structural rigidity and synthetic tractability further enhance its utility as a scaffold. nih.gov
Design and Synthesis of Novel Analogues of this compound
The design of novel analogues of this compound often involves the strategic modification of different parts of the molecule to enhance potency, selectivity, and pharmacokinetic properties. A common synthetic route to such analogues starts from 4-fluoronitrobenzene, which can be reacted with diethylamine (B46881) to yield N,N-diethyl-4-nitroaniline. Subsequent reduction of the nitro group affords N,N-diethyl-1,4-phenylenediamine, a key intermediate that can be further functionalized. chemicalbook.com
Medicinal chemists have explored various modifications, including the introduction of different substituents on the phenyl ring and alterations to the diethylamino group. These modifications aim to optimize interactions with the target protein's binding site. For instance, in the development of inhibitors for the deubiquitinating enzyme USP1/UAF1, a quantitative high-throughput screen of over 400,000 compounds led to the identification of potent inhibitors with a pyrimidine (B1678525) core, demonstrating the power of large-scale screening in discovering novel chemotypes. nih.gov
Scaffold Hopping and Bioisosteric Replacement Strategies in Sulfonamide Chemistry
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel compounds with improved properties. uniroma1.itnih.gov Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining similar biological activity. uniroma1.it This can lead to new chemical entities with enhanced patentability and improved drug-like properties. uniroma1.it
Bioisosteric replacement, the substitution of one functional group with another that has similar physical or chemical properties, is frequently employed in sulfonamide chemistry. researchgate.netu-strasbg.fr For example, the sulfonamide group itself can be considered a bioisostere of other functional groups. These strategies are crucial for optimizing lead compounds by fine-tuning their potency, selectivity, and metabolic stability.
In Vitro Enzyme Inhibition Studies of this compound Analogues
Analogues of this compound have been investigated for their inhibitory activity against several important enzyme classes.
Inhibition of Oxidative Phosphorylation (OXPHOS) Components
Targeting the enzymes of the mitochondrial oxidative phosphorylation (OXPHOS) system is a promising strategy in cancer therapy. nih.gov Researchers have identified benzene-1,4-disulfonamides as inhibitors of OXPHOS complex I (NADH-quinone oxidoreductase). nih.govnih.gov Through structural modifications, potent inhibitors have been discovered. For instance, the introduction of a 4,4-difluoropiperidine (B1302736) moiety significantly improved the potency of a series of benzene-1,4-disulfonamide (B103779) derivatives. nih.gov This led to the discovery of a highly potent Complex I inhibitor, demonstrating the effectiveness of targeted medicinal chemistry efforts in this area. nih.gov
Table 1: OXPHOS Complex I Inhibition by Benzene-1,4-disulfonamide Derivatives
| Compound | Modification | IC50 (µM) |
|---|---|---|
| 1 | Symmetric bis-sulfonamide | - |
| 32 | Long alkyl chain | 0.017 |
| 35 | Long alkyl chain | 0.014 |
| 23 (DX3-213B) | 4,4-difluoropiperidine moiety | Potent (low nM range) |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Carbonic Anhydrase (CA) Isozyme Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. core.ac.uk Sulfonamides are a well-known class of CA inhibitors. mdpi.com Studies have investigated the inhibition of various CA isozymes by sulfonamide derivatives. For example, a series of benzenesulfonamides incorporating different heterocyclic moieties showed potent inhibition against several human CA isoforms, including hCA II, hCA IX, and hCA XII, with some compounds exhibiting low nanomolar activity. cnr.it The inhibition of specific CA isozymes is a therapeutic strategy for various diseases, including glaucoma and cancer. mdpi.com
Table 2: Inhibition of Carbonic Anhydrase Isozymes by Novel Sulfonamides
| Isozyme | Inhibition Constant (KI) Range |
|---|---|
| hCA I | 86.4 nM - 32.8 µM |
| hCA II | 0.56 - 17.1 nM |
| hCA IX | 4.5 - 553 nM |
| hCA XII | 0.85 - 376 nM |
KI values represent the inhibition constant, a measure of the inhibitor's potency.
Cyclooxygenase (COX) Enzyme Inhibition
Cyclooxygenase (COX) enzymes are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a key role in inflammation. nih.gov The development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net The arylsulfonamide moiety is a key structural feature of selective COX-2 inhibitors like celecoxib. Research in this area has focused on designing compounds that can selectively bind to the active site of COX-2. nih.gov
Dihydrofolate Reductase (DHFR) and Enoyl ACP Reductase Inhibition
Dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase are crucial enzymes in bacterial and protozoal metabolic pathways, making them key targets for antimicrobial drug development. DHFR is essential for the synthesis of nucleic acids and amino acids, while enoyl-ACP reductase is a vital component of the fatty acid synthesis pathway in bacteria.
A thorough review of current scientific literature reveals a lack of studies investigating the inhibitory activity of this compound or its direct derivatives against either dihydrofolate reductase or enoyl-ACP reductase. Research on the inhibition of these enzymes has historically focused on other classes of molecules.
Other Enzyme Systems Under Investigation (e.g., SHIP1 Activators)
Recent research has identified derivatives of this compound as potent activators of the SH2-containing inositol (B14025) polyphosphate 5-phosphatase 1 (SHIP1) enzyme. nih.govbohrium.comsemanticscholar.org SHIP1 is a crucial negative regulator of the PI3K/AKT signaling pathway, which is involved in cell survival and inflammatory processes. nih.govbohrium.comsemanticscholar.org As such, activators of SHIP1 are of significant interest for the potential treatment of inflammatory disorders and neurodegenerative diseases like Alzheimer's. nih.govbohrium.comsemanticscholar.org
A series of bis-sulfonamide derivatives have been synthesized and evaluated for their SHIP1 activating potential. nih.gov In these molecules, a 4-fluorobenzenesulfonyl chloride, a precursor to the this compound moiety, is used in the final step of synthesis to create the active bis-sulfonamide. nih.gov The parent compound in this series, K306, demonstrated significant SHIP1 activation. nih.govsemanticscholar.org Structure-activity relationship (SAR) studies have shown that modifications to various fragments of these bis-sulfonamide molecules can lead to improved potency and metabolic stability. nih.gov For instance, replacing the thiomorpholine (B91149) in the parent structure with a more lipophilic piperidine (B6355638) resulted in an analog with greater activity than K306. nih.gov
Table 1: SHIP1 Activator Activity of Bis-Sulfonamide Derivatives
| Compound | Structure | SHIP1 Activation (%) at 10 µM |
|---|---|---|
| K306 (Parent Compound) | Thiophene-thiomorpholine bis-sulfonamide | Reported as significant activator |
| Analog 26 | Thiophene-piperidine bis-sulfonamide | More active than K306 |
| Analog 22 | Thiophene-thiomorpholine sulfoxide (B87167) bis-sulfonamide | Showed inhibition of SHIP1 |
| Analog 24 | Thiophene-morpholine bis-sulfonamide | Loss of activity |
| Analog 25 | Thiophene-pyrrolidine bis-sulfonamide | Loss of activity |
Data synthesized from narrative descriptions in the cited research. nih.gov
In Vitro Antimicrobial Activity Investigations of Sulfonamide Compounds
The sulfonamide functional group is a well-established pharmacophore in antimicrobial drug discovery. Consequently, various derivatives of fluorobenzenesulfonamides have been synthesized and evaluated for their efficacy against a range of microbial pathogens.
Derivatives of benzenesulfonamide (B165840) have been a cornerstone of antimicrobial research. Recent studies have continued this trend, exploring novel derivatives for activity against multidrug-resistant bacteria. For example, a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivatives were synthesized and tested against various bacterial strains. nih.gov One of the most potent compounds in this series, a sulfamethazine (B1682506) derivative, showed significant activity against E. coli, with a minimum inhibitory concentration (MIC) of 7.812 µg/mL. nih.gov
In another study, fluorinated benzimidazole (B57391) derivatives were synthesized, incorporating a fluoro-benzene moiety. acgpubs.orgacgpubs.org The results indicated that the presence of a fluorine atom on the phenyl ring generally enhanced antimicrobial activity. acgpubs.orgacgpubs.org Specifically, a compound with a meta-fluorophenyl substitution displayed high activity against Gram-negative bacteria with a MIC of 31.25 μg/mL, and good activity against the Gram-positive B. subtilis with a MIC of 7.81 μg/mL. acgpubs.orgacgpubs.org
Table 2: In Vitro Antibacterial Activity of Selected Sulfonamide and Fluorinated Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 7-Methoxyquinoline (B23528) benzenesulfonamide derivative (3l) | Escherichia coli | 7.812 | nih.gov |
| 7-Methoxyquinoline benzenesulfonamide derivative (3l) | Staphylococcus aureus | Not specified as most potent | nih.gov |
| 2-(m-fluorophenyl)-benzimidazole derivative (18) | Gram-negative bacteria | 31.25 | acgpubs.orgacgpubs.org |
| 2-(m-fluorophenyl)-benzimidazole derivative (18) | Bacillus subtilis | 7.81 | acgpubs.orgacgpubs.org |
The search for novel antifungal agents has also included sulfonamide derivatives. A series of matrine (B1676216) derivatives incorporating a benzene (B151609) sulfonamide moiety were designed and showed exceptional inhibitory activity against Candida albicans. rsc.org The most potent compound in this series exhibited a MIC value of 0.062 mg/mL, significantly lower than the clinical antibiotic fluconazole. rsc.org Molecular docking studies suggested that these compounds interact with fungal proteins through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. rsc.org
Furthermore, certain 7-methoxyquinoline benzenesulfonamide derivatives have demonstrated activity against pathogenic fungi. nih.gov The sulfamethazine derivative mentioned previously was also the most effective against C. albicans and C. neoformans in its series, with MIC values of 31.125 µg/mL and a notable inhibition zone, respectively. nih.gov
Table 3: In Vitro Antifungal Activity of Selected Sulfonamide Derivatives
| Compound Class | Test Organism | MIC | Reference |
|---|---|---|---|
| Matrine-benzenesulfonamide derivative (10g) | Candida albicans | 0.062 mg/mL | rsc.org |
| 7-Methoxyquinoline benzenesulfonamide derivative (3l) | Candida albicans | 31.125 µg/mL | nih.gov |
| 7-Methoxyquinoline benzenesulfonamide derivative (3l) | Cryptococcus neoformans | Not specified (Inhibition zone of 10.0 mm) | nih.gov |
Derivatives of benzenesulfonamide are being explored as potential therapeutics for infections caused by nontuberculous mycobacteria, such as the Mycobacterium abscessus complex. nih.gov In one study, benzenesulfonamide-bearing imidazole (B134444) derivatives were synthesized. A compound with a 4-CF3 substituent on the benzene ring showed strong activity against the tested mycobacterial strains. nih.gov Additionally, an imidazole derivative with a 4-F substituent on the benzenesulfonamide ring and an S-methyl group demonstrated good activity against M. abscessus, M. bovis BCG, and M. tuberculosis H37Ra. nih.gov
Other research into antimycobacterial agents has focused on fluoroquinolone derivatives. nih.gov While not direct sulfonamides, these studies highlight the importance of the fluoro-substituent in enhancing activity against Mycobacterium tuberculosis. nih.gov
Table 4: In Vitro Antimycobacterial Activity of Benzenesulfonamide Derivatives
| Compound Class | Key Structural Features | Activity | Test Organisms | Reference |
|---|---|---|---|---|
| Benzenesulfonamide-imidazole derivative (13) | 4-CF3 substituent on benzene ring | Strong antimicrobial activity | M. abscessus, M. bovis BCG, M. tuberculosis H37Ra | nih.gov |
| Benzenesulfonamide-imidazole derivative | 4-F substituent on benzene ring, S-methyl group | Good antimicrobial activity | M. abscessus, M. bovis BCG, M. tuberculosis H37Ra | nih.gov |
In Vitro Antioxidant Activity Studies of this compound Derivatives
These compounds were evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a common method for assessing antioxidant activity. mdpi.com The results indicated that the sulfonamide derivatives of gallic acid maintained potent antioxidant effects, with their activity being comparable to the parent compound, gallic acid, at lower concentrations. mdpi.com Furthermore, these derivatives demonstrated the ability to lower reactive oxygen species (ROS) levels in human intestinal epithelial cells, suggesting they can protect against oxidative stress. mdpi.com
Table 5: Antioxidant Activity of Gallic Acid Sulfonamide Derivatives
| Compound | Assay | Result | Reference |
|---|---|---|---|
| 3,4,5-Trihydroxybenzenesulfonamide (B2648046) (3,4,5-THBS) | DPPH Radical Scavenging | Concentration-dependent increase, exceeding 90% at 1000 µM | mdpi.com |
| 3,4,5-Trihydroxybenzenesulfonamide (3,4,5-THBS) | ROS Scavenging in HIEC-6 cells | Significant reduction in ROS levels | mdpi.com |
| 3,4,5-Trimethoxybenzenesulfonamide (B2839223) (3,4,5-TMBS) | DPPH Radical Scavenging | Concentration-dependent increase | mdpi.com |
| 3,4,5-Trimethoxybenzenesulfonamide (3,4,5-TMBS) | ROS Scavenging in HIEC-6 cells | Significant reduction in ROS levels | mdpi.com |
Structure-Activity Relationship (SAR) Elucidation for Biological Activities of this compound Analogues
Identification of Structural Determinants for Potency and Selectivity
The potency and selectivity of this compound analogues are largely dictated by the nature of the substituents on the benzenesulfonamide core and the N,N-diethylamino group. Research into a series of benzene-1,4-disulfonamides, where one of the sulfonamide moieties is this compound, has provided significant insights into these structural determinants, particularly in the context of their activity as inhibitors of oxidative phosphorylation (OXPHOS) in cancer cells. nih.gov
The N,N-diethyl group itself has been identified as a crucial element for optimal activity in certain contexts. In a study focused on OXPHOS inhibitors, the substitution pattern on the nitrogen atom of the sulfonamide was found to be a key determinant of cytotoxic potency against pancreatic cancer cell lines (MIA PaCa-2 and BxPC-3). The N,N-diethyl substitution demonstrated a favorable balance of size and lipophilicity for potent inhibition. nih.gov
Key structural determinants for potency and selectivity include:
The Sulfonamide Linker : The sulfonamide group is a critical pharmacophore, essential for the biological activity observed in many series of benzenesulfonamide derivatives. Its ability to act as a hydrogen bond acceptor and its specific geometric arrangement are vital for interaction with biological targets.
The 4-Fluoro Substituent : The fluorine atom at the para-position of the benzene ring is a significant feature. Due to its high electronegativity and relatively small size, it can modulate the electronic properties of the benzene ring and participate in specific interactions with target proteins, such as hydrogen bonding or dipole-dipole interactions, which can enhance binding affinity and, consequently, potency.
The N,N-Dialkylamino Group : The nature of the alkyl groups on the sulfonamide nitrogen plays a pivotal role in determining the compound's potency and pharmacokinetic properties. The size, shape, and lipophilicity of these substituents can influence how the molecule fits into the binding pocket of a target enzyme or receptor.
Analysis of Substituent Effects on Biological Response
The systematic variation of substituents on the this compound scaffold allows for a detailed analysis of their effects on the biological response. This analysis is fundamental to optimizing lead compounds and developing a predictive understanding of their SAR.
In the context of OXPHOS inhibition, modifications to the N,N-diethylamino moiety have been shown to have a significant impact on cytotoxic activity. A study exploring these modifications revealed that the size of the N-alkyl substituents is a critical factor. While the N,N-diethyl analogue exhibited potent activity, increasing the size of the alkyl groups generally led to a decrease in potency, suggesting a constrained binding pocket around this part of the molecule. nih.gov
The introduction of polar or hydrophilic groups in place of the N,N-diethyl moiety was also found to be detrimental to the inhibitory activity. This indicates that a certain degree of lipophilicity in this region is favorable for the observed biological effect, likely facilitating hydrophobic interactions within the target's binding site. For instance, replacing the diethylamino group with more polar moieties resulted in a significant loss of cytotoxicity. nih.gov
The following table summarizes the structure-activity relationship of analogues with modifications on the diethyl sulfonamide moiety, based on their cytotoxicity against MIA PaCa-2 and BxPC-3 pancreatic cancer cell lines.
| Compound | R Group Modification | MIA PaCa-2 IC₅₀ (µM) | BxPC-3 IC₅₀ (µM) |
| Analog 1 | Diethyl | 0.4 | 0.6 |
| Analog 2 | Ethylpropyl | 0.3 | 0.3 |
| Analog 3 | Cyclized (hydrophobic) | 2.9 | 3.3 |
| Analog 4 | Cyclized (polar) | 23.5 | 23.4 |
| Analog 5 | Cyclized (hydrophilic) | >30 | >30 |
Data sourced from a study on benzene-1,4-disulfonamide derivatives as OXPHOS inhibitors. nih.gov
The data clearly illustrates that minor changes to the N-alkyl substituents can lead to significant differences in biological activity. The ethylpropyl substitution (Analog 2) maintained high potency, similar to the diethyl analog (Analog 1), indicating that this size is well-tolerated. However, larger or more polar substituents, as seen in the cyclized analogs (Analogs 3, 4, and 5), resulted in a marked decrease in cytotoxic activity. This underscores the importance of the size and hydrophobic character of the N,N-dialkylamino group for this particular biological activity.
Exploration of N,n Diethyl 4 Fluorobenzenesulfonamide in Materials Science and Prodrug Research
Applications in Advanced Functional Materials
The unique combination of a polar sulfonamide group, a hydrophobic diethyl moiety, and an electronegative fluorine atom on the aromatic ring of N,N-diethyl-4-fluorobenzenesulfonamide suggests its potential as a building block or additive in the creation of advanced functional materials. These materials could exhibit tailored properties for a variety of applications.
The incorporation of sulfonamide groups into polymer structures is a known strategy to enhance their functional properties. rsc.org Fluorinated polymers, in particular, are noted for their chemical and thermal stability, hydrophobicity, and low intermolecular forces, making them valuable in numerous applications. nih.govnih.gov The presence of the this compound moiety could, therefore, be leveraged in several ways:
Side-Chain Functionalization: this compound could be chemically modified and attached as a side chain to a polymer backbone. This approach, common for creating side-chain fluorinated polymers (SCFPs), can significantly alter the surface properties of the material. nih.gov For instance, the fluorinated group would be expected to lower the surface energy of the polymer, imparting hydrophobic and oleophobic characteristics. researchgate.net The diethylsulfonamide group could influence the polymer's solubility and thermal stability. researchgate.net
Monomer for Polymerization: While requiring appropriate reactive sites to be added to the molecule, this compound could serve as a monomer or co-monomer in polymerization reactions. This would integrate its specific properties directly into the polymer backbone. Research on semi-fluorinated polymers that are depolymerizable offers a pathway for creating sustainable functional materials, and a monomer based on this sulfonamide could be explored in such systems. rsc.org
The resulting polymers could find use in coatings, membranes, and other applications where controlled surface properties and stability are crucial. The interplay between the hydrophilic sulfonamide group and the hydrophobic fluorinated and diethyl groups could also be exploited to create amphiphilic polymers for specialized applications.
The synthesis of nanostructured materials with tailored properties is a rapidly advancing field. Sulfonamide derivatives have been utilized in the preparation of nanoparticles, demonstrating the potential for this compound in this area. nih.gov
Synthesis of Sulfonamide Nanoparticles: Research has shown that sulfonamide nanoparticles can be prepared through methods like ultrasonic treatment of a reaction between a benzenesulfonyl chloride and an amine. nih.gov This suggests that this compound could be synthesized in nanoparticle form, potentially exhibiting different physical and chemical properties compared to its bulk form.
Surface Modification of Nanoparticles: The compound could also be used to functionalize the surface of other nanoparticles. For example, it could be attached to the surface of magnetic nanoparticles, such as Fe3O4, to create a functional coating. This coating could influence the nanoparticles' dispersibility, biocompatibility, and interaction with other molecules. The fluorinated group, in particular, could be used to create surfaces with low adhesion.
The potential applications of such nanostructured materials are vast, ranging from drug delivery systems to catalysts and advanced coatings.
Table 1: Potential Roles of this compound in Advanced Materials
| Area of Application | Specific Role of this compound | Anticipated Properties and Functionalities |
|---|---|---|
| Polymeric Systems | As a side-chain functional group or a monomer in polymerization. | Enhanced thermal stability, hydrophobicity, oleophobicity, controlled solubility, and modified surface energy. |
| Nanostructured Materials | As a primary component for sulfonamide nanoparticles or as a surface modifying agent for other nanoparticles. | Altered physical and chemical properties compared to bulk material, tailored dispersibility, biocompatibility, and surface interactions. |
Crystal Engineering and Polymorphism Studies of Sulfonamide Compounds
The solid-state properties of a compound are dictated by its crystal structure, and the ability of a compound to exist in multiple crystalline forms is known as polymorphism. nih.govresearchgate.net The study of polymorphism is crucial in the pharmaceutical and materials sciences as different polymorphs can exhibit distinct physical and chemical properties.
Molecular Conformation: The sulfonamide group is known to adopt specific conformations. researchgate.net The geometry around the sulfur atom is typically tetrahedral. The orientation of the phenyl ring and the diethylamino group relative to the S-N bond will be a key conformational feature.
Intermolecular Interactions: The crystal packing of sulfonamides is often dominated by hydrogen bonds. nih.govacs.org In the case of this compound, which lacks a traditional N-H donor, weaker C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions involving the aromatic ring, would likely play a significant role in the crystal lattice. nih.govacs.org The fluorine atom can also participate in halogen bonding.
A hypothetical crystallographic analysis would involve single-crystal X-ray diffraction to determine the precise bond lengths, bond angles, and torsion angles of the molecule, as well as to elucidate the three-dimensional packing arrangement.
The presence of a fluorine substituent on the aromatic ring of sulfonamides has been shown to influence their polymorphic behavior. acs.org Studies on N-(2-phenoxyphenyl)benzenesulfonamides revealed that fluorinated derivatives were more prone to forming polymorphs and pseudopolymorphs compared to their non-fluorinated counterparts. acs.org This suggests that this compound may also exhibit polymorphism.
Screening for Polymorphs: A systematic polymorph screen would involve recrystallization of the compound from a variety of solvents under different conditions (e.g., temperature, evaporation rate). The resulting solid forms would be characterized using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy. acs.org
Stability of Polymorphs: The relative thermodynamic stability of any identified polymorphs can be determined by slurry experiments or by analyzing their melting and transition behaviors using DSC. acs.org Understanding the stability relationships is critical for selecting the most suitable form for a particular application.
Table 2: Predicted Crystallographic and Polymorphic Properties of this compound
| Property | Predicted Characteristics based on Related Compounds | Key Influencing Factors |
|---|---|---|
| Molecular Conformation | Tetrahedral geometry around the sulfur atom; specific torsion angles defining the orientation of the phenyl and diethylamino groups. | Steric hindrance and electronic effects of the substituents. |
| Intermolecular Interactions | Dominated by C-H···O and C-H···F hydrogen bonds, π-π stacking, and potentially halogen bonding. | The presence of the electronegative fluorine atom and the diethylamino group. |
| Polymorphism | Likely to exhibit polymorphism. | The fluorine substituent is known to promote polymorphism in related sulfonamides. |
| Polymorph Stability | Different polymorphs would have varying thermodynamic stabilities. | The efficiency of crystal packing and the strength of intermolecular interactions. |
Prodrug Strategies for Sulfonamide-Based Compounds
The sulfonamide group is a key pharmacophore in a wide range of therapeutic agents. mdpi.comnih.govicm.edu.pl Prodrug strategies, which involve the chemical modification of a drug to improve its pharmacokinetic or pharmacodynamic properties, are frequently employed for sulfonamide-based drugs. nih.govacs.orgmdpi.comderpharmachemica.comresearchgate.net While this compound is not itself an active pharmaceutical ingredient, it can serve as a model for discussing prodrug approaches applicable to other bioactive sulfonamides.
A common prodrug approach for sulfonamides involves modification of the sulfonamide nitrogen. However, since this compound is a tertiary sulfonamide, this strategy is not directly applicable. Instead, prodrug strategies would focus on other parts of the molecule or on linking the sulfonamide to a carrier molecule.
Enzyme-Cleavable Linkers: One strategy involves attaching a promoiety to the sulfonamide-containing drug via a linker that is susceptible to enzymatic cleavage in the body. For example, glutathione (B108866) S-transferases (GSTs), which are often overexpressed in tumor cells, can catalyze the cleavage of certain sulfonamides. nih.gov This allows for targeted drug release in cancer cells.
Triggered Release Systems: More complex prodrug designs incorporate a "trigger" that initiates a cascade of reactions leading to the release of the active drug. nih.govacs.orgresearchgate.net For instance, a prodrug could be designed with a self-immolative spacer that is cleaved under specific physiological conditions (e.g., changes in pH or redox potential), leading to the release of the sulfonamide drug. nih.govacs.orgresearchgate.net
Targeted Delivery Systems: The sulfonamide drug can be conjugated to a targeting moiety, such as a ligand that binds to a specific receptor on the surface of target cells. tamu.edu This approach can increase the concentration of the drug at the site of action and reduce off-target side effects. Nanoparticle-based delivery systems are also being explored for the targeted delivery of antibacterial agents. nih.govmdpi.com
Table 3: Hypothetical Prodrug Strategies for a Bioactive Analog of this compound
| Prodrug Strategy | Mechanism of Action | Potential Advantages |
|---|---|---|
| Enzyme-Cleavable Linkers | A promoiety is attached via a linker that is cleaved by specific enzymes (e.g., GSTs). | Targeted drug release in tissues with high enzyme activity (e.g., tumors). |
| Triggered Release Systems | A self-immolative spacer is cleaved in response to a specific physiological trigger (e.g., pH, redox potential). | Controlled and site-specific drug release. |
| Targeted Delivery Systems | The drug is conjugated to a targeting ligand or encapsulated in a nanoparticle that recognizes specific cells. | Increased drug concentration at the target site and reduced systemic toxicity. |
Design Principles for Bioreversible Derivatives
Information on the design of bioreversible derivatives of this compound is not available in the searched scientific literature. General strategies for creating bioreversible sulfonamide derivatives often involve the modification of the sulfonamide nitrogen to create a prodrug that can be cleaved in vivo to release the active parent compound. The introduction of a fluorine atom can influence the electronic properties and metabolic stability of such derivatives. acs.orgnih.gov However, without specific studies on this compound, no concrete design principles can be detailed.
Pharmacokinetic Modulation through Prodrug Approach
There is no published research on the pharmacokinetic modulation of this compound using a prodrug approach. The prodrug strategy is a common method to improve the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. nih.gov For sulfonamides, this can involve creating more soluble or lipophilic versions to enhance bioavailability. mdpi.com The fluorine atom in the molecule would also be expected to impact its pharmacokinetic profile, potentially increasing metabolic stability and altering its distribution in the body. nih.govresearchgate.net Nevertheless, in the absence of specific research on this compound, no detailed discussion on its pharmacokinetic modulation is possible.
Table of Compounds Mentioned
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
